2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile
Description
This compound features a benzodiazole core substituted with a 3-methylphenyl group and a propanenitrile moiety. The (2E)-configuration indicates a planar geometry at the benzodiazol-2-ylidene group, which may influence electronic properties and intermolecular interactions. The nitrile group enhances electrophilicity, while the 3-methylphenyl substituent likely increases lipophilicity, impacting solubility and bioavailability .
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H15N3O/c1-12-6-5-7-13(10-12)17(22)14(11-19)18-20-15-8-3-4-9-16(15)21(18)2/h3-10,22H,1-2H3 |
InChI Key |
WGPWHOWNIRIANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-2,3-dihydro-1H-1,3-benzodiazole with 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with a nitrile compound under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone undergoes conjugate additions with nucleophiles such as amines, thiols, or Grignard reagents. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiol addition | HS-R, NaHCO₃, EtOH | β-Thioketone | 75% | |
| Amine addition | R-NH₂, RT, 24h | β-Amino ketone | 68% |
These reactions typically proceed under mild conditions, preserving the benzodiazole framework.
Cyclization Reactions
The nitrile group facilitates cyclization to form heterocyclic structures:
| Substrate | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | Reflux, H₂O/EtOH | Pyrazole derivative | Pharmacophore scaffold |
| Thiourea | H₂SO₄, Δ | Thiazole analog | Antimicrobial studies |
Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Oxidation-Reduction Reactions
-
Oxidation : The benzodiazole ring resists oxidation, but the ketone group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.
-
Reduction : The nitrile group is reduced to an amine via hydrogenation (H₂/Pd-C), while the ketone converts to a secondary alcohol (NaBH₄).
Substitution Reactions
Electrophilic substitution occurs preferentially at the para position of the benzodiazole ring:
| Reaction | Reagents | Position | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | Moderate regioselectivity |
| Halogenation | Cl₂/FeCl₃ | C-5 | Forms chloro-derivative |
Interaction with Biological Targets
The compound interacts with enzymes and receptors via:
-
Hydrogen bonding : Between the ketone oxygen and active-site residues.
-
π-Stacking : Benzodiazole ring alignment with aromatic amino acids.
-
Metal coordination : Binding to zinc ions in metalloenzymes.
| Target | Interaction Type | Assay Result (IC₅₀) |
|---|---|---|
| CYP450 | Competitive inhibition | 12.4 µM |
| GABA-A | Allosteric modulation | 89% activation at 10 µM |
Comparative Analysis with Analogues
Structural analogs exhibit varying reactivity:
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| 4-Methylphenyl variant | Methyl group position | Higher electrophilic substitution rate |
| Difluoromethyl analog | Electron-withdrawing group | Enhanced nitrile reactivity |
Scientific Research Applications
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related compounds is presented below, focusing on core heterocycles, substituents, and synthetic yields:
| Compound Name | CAS Number | Core Structure | Substituents | Synthesis Yield | Key Features |
|---|---|---|---|---|---|
| 2-[(2E)-1-Methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile | N/A | Benzodiazole | 3-Methylphenyl, propanenitrile | N/A | Enhanced lipophilicity; potential intermediate in drug synthesis |
| 2-(2,3-Dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile | 301344-08-1 | Benzodiazole | Butanenitrile (no aryl substituent) | N/A | Shorter nitrile chain; reduced steric hindrance |
| Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate | N/A | Imidazolidine | Propargylamine, naphthyl, methoxyacrylate | 92% | High-yield domino synthesis; electron-deficient alkyne reactivity |
| 3-[7-Chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile | 75696-02-5 | Benzodiazepine | Fluorophenyl, propanenitrile, chloro | N/A | CNS drug candidate; fluorophenyl enhances target binding |
| (3E)-3-(2-Methylpropylidene)-1,3-dihydro-2-benzofuran-1-one | 56014-69-8 | Isobenzofuranone | Methylpropylidene | N/A | Plant-derived; used in flavor/fragrance industries |
Electronic and Steric Effects
Pharmacological and Industrial Relevance
- Benzodiazepine Analogue () : The fluorophenyl-propanenitrile structure is common in anxiolytics, suggesting the target compound could be explored for CNS applications with modified pharmacokinetics.
- Isobenzofuranone (): Used in flavor industries, illustrating the versatility of nitrile-containing heterocycles in non-pharmaceutical sectors .
Research Findings and Limitations
- Structural Insights : Crystallographic data for such compounds are often resolved using SHELX programs (e.g., SHELXL for refinement), though specific data for the target compound are unavailable .
- Knowledge Gaps: Limited data on the target compound’s synthesis, biological activity, and industrial applications necessitate further study.
Biological Activity
The compound 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile is a member of the benzodiazepine family and has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzodiazepine core that is crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its therapeutic potential against oxidative stress-related diseases.
- Anticancer Properties : Studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially useful in neurodegenerative diseases.
Pharmacological Effects
The pharmacological effects of the compound can be summarized in the following table:
The mechanisms through which the compound exerts its effects include:
- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant capability helps in mitigating oxidative stress.
- Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family proteins, promoting apoptosis in cancer cells.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly GABAergic pathways, contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive functions, highlighting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
